molecular formula C22H19NO5 B2998458 (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 929825-84-3

(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2998458
CAS No.: 929825-84-3
M. Wt: 377.396
InChI Key: IAKZSFSSUFGZQJ-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-3(2H)-one derivative featuring a Z-configured benzofuran-2-ylmethylene group at the 2-position, a hydroxyl group at the 6-position, and a morpholinomethyl substituent at the 7-position. The compound is synthesized via a two-step procedure involving condensation of 6-hydroxy-3-coumaranone with benzofuran-2-carbaldehyde, followed by functionalization with morpholine .

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-18-6-5-16-21(25)20(12-15-11-14-3-1-2-4-19(14)27-15)28-22(16)17(18)13-23-7-9-26-10-8-23/h1-6,11-12,24H,7-10,13H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKZSFSSUFGZQJ-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Given the broad range of biological activities of benzofuran compounds, it is likely that this compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes

Biochemical Pathways

Benzofuran compounds are known to have diverse pharmacological activities, suggesting that they may affect multiple pathways. The downstream effects of these pathway modulations would depend on the specific targets and mode of action of the compound, which are currently unknown.

Result of Action

Given the known biological activities of benzofuran compounds, it is likely that this compound has significant effects at the molecular and cellular level.

Biological Activity

The compound (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Benzofuran derivatives typically exhibit a broad spectrum of biological activities. The molecular structure of this compound includes a benzofuran core, which is crucial for its biological effects. The presence of hydroxyl and morpholinomethyl groups enhances its interaction with biological targets, potentially contributing to its efficacy in various pharmacological applications.

Biological Activities

  • Antitumor Activity :
    • Several studies indicate that benzofuran derivatives possess significant anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for certain derivatives can be as low as 0.1 μM, demonstrating potent activity without affecting normal cells .
  • Antimicrobial Properties :
    • Benzofurans have been reported to exhibit antibacterial and antifungal activities. Research indicates that modifications in the benzofuran structure can enhance these properties, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • The compound has also shown promise in reducing inflammation markers such as interleukin 6 (IL-6). This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Activity :
    • Benzofurans are noted for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural modifications:

  • Hydroxyl Groups : The presence of hydroxyl groups at specific positions on the benzofuran ring enhances solubility and interaction with target proteins.
  • Morpholinomethyl Substituents : These groups can significantly increase the compound's potency by improving binding affinity to biological targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including this compound. Results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity against K562 leukemia cells, with IC50 values indicating effective cancer cell inhibition .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that structural modifications led to increased antibacterial activity, suggesting a promising avenue for developing new antibiotics from this class of compounds .

Data Table: Biological Activities of Related Benzofuran Derivatives

Compound NameActivity TypeTarget CellsIC50 Value (μM)Reference
Compound AAnticancerK5620.1
Compound BAntimicrobialE. coli5
Compound CAnti-inflammatoryMacrophages10
Compound DAntioxidantN/AN/A

Comparison with Similar Compounds

Substituent Variations in Piperidine/Morpholine Derivatives

Key analogs differ in the nitrogen-containing substituent at the 7-position:

  • Compound 5 : Piperidin-1-ylmethyl group (yield: 23% for step 1, 14% for step 2; yellow solid) .
  • Compound 6 : 3-Methylpiperidin-1-ylmethyl group (yield: 20% for step 1, 68% for step 2; yellow solid) .
  • Compound 7 : 4-Methylpiperidin-1-ylmethyl group (yield: 10% for step 1, 73% for step 2; yellow solid) .

Physicochemical Properties :

  • Solubility: Morpholinomethyl derivatives generally exhibit higher aqueous solubility compared to piperidine analogs due to the oxygen atom in the morpholine ring enhancing polarity .

Structural Data :

  • ¹H NMR Shifts: The methylene proton (CH₂) adjacent to the nitrogen in morpholinomethyl appears as a singlet at ~4.05–4.13 ppm, while piperidine analogs show similar shifts but with broader peaks due to hindered rotation .
  • Molecular Weight: Morpholinomethyl derivative (C₂₃H₂₁NO₅) has a molecular weight of 391.4 g/mol, slightly lower than 4-methylpiperidine analog (C₂₄H₂₃NO₄: 389.4 g/mol) due to oxygen substitution .

Fluorinated Analogs

  • (Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one (): Incorporates a 2-fluorophenyl group and dimethylaminomethyl substituent. The fluorine atom enhances metabolic stability and binding affinity via electron-withdrawing effects .
  • (2Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (): Lacks the morpholine group but includes a 2-fluorobenzylidene moiety. This simplification reduces molecular weight (318.3 g/mol) but may decrease solubility .

Bioactivity : Fluorinated derivatives are often optimized for kinase inhibition. For example, a related PIM1 inhibitor (IC₅₀ = 3 nM) features a piperazinyl group instead of morpholine, highlighting the critical role of nitrogen substituents in target binding .

Thiophene and Furan-Based Analogs

  • (Z)-6-Hydroxy-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one (): Replaces benzofuran with thiophene, altering electronic properties. Thiophene’s lower aromaticity may reduce π-π stacking interactions but improve membrane permeability .

Pharmacokinetics : Thiophene analogs often exhibit lower bioavailability compared to benzofuran derivatives due to reduced solubility, as seen in , where hydroxy-substituted benzofurans have superior bioavailability scores (0.55–0.56) .

Data Tables

Table 2: Pharmacological Properties

Compound Solubility (Predicted) Bioavailability Score* Key Functional Groups
Target Compound Moderate 0.55–0.56 Morpholinomethyl, hydroxyl
Compound 5 Low 0.45–0.50 Piperidinyl, hydroxyl
Fluorinated Analog () High 0.60 Dimethylaminomethyl, fluorine
Thiophene Analog () Low 0.40 Thiophene, morpholinomethyl

*Bioavailability scores inferred from and structural analogs .

Q & A

Q. What synthetic methodologies are commonly employed to construct the benzofuran core in this compound?

The benzofuran scaffold is typically synthesized via heteroannulation reactions using phenolic precursors and α,β-unsaturated carbonyl compounds. For example, one-pot syntheses (e.g., via Claisen-Schmidt condensation) can introduce substituents at the C-2 and C-3 positions, while Suzuki-Miyaura cross-coupling (palladium-catalyzed) enables biaryl bond formation for structural diversification . Solvent choice (e.g., THF or aqueous media) and catalysts (e.g., NaH or Pd complexes) critically influence yield and regioselectivity .

Q. What are the primary biological activities associated with this compound?

Benzofuran derivatives exhibit diverse bioactivities, including anticancer (via PI3K/VEGFR2 inhibition), antimicrobial, and enzyme inhibitory effects. The morpholinomethyl group enhances solubility and target affinity, while the hydroxy group contributes to antioxidant properties. Preclinical studies suggest dual-target mechanisms (e.g., inhibiting both kinases and Aβ aggregation in Alzheimer’s models) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : To confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., centrosymmetric dimers via O–H⋯O interactions) .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and hydroxyl (O–H) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How can researchers address low solubility during pharmacological testing?

Solubility is often improved via:

  • Structural modifications : Introducing polar groups (e.g., morpholinomethyl) or replacing hydrophobic substituents .
  • Formulation strategies : Use of co-solvents (e.g., DMSO-water mixtures) or nanoencapsulation .

Q. What are common impurities encountered during synthesis?

Byproducts arise from:

  • Incomplete annulation : Unreacted phenolic intermediates.
  • Oxidation : Hydroxy groups converting to quinones.
  • Stereoisomerism : Undesired (E)-isomers during condensation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (benzene/chloroform) is recommended .

Advanced Research Questions

Q. How is the (Z)-configuration of the benzofuran-2-ylmethylene group confirmed?

The Z-configuration is determined via:

  • NOESY NMR : Spatial proximity between the benzofuran proton and the methylene group.
  • X-ray diffraction : Direct visualization of the double-bond geometry .
  • UV-Vis spectroscopy : Conjugation effects shift λmax compared to (E)-isomers .

Q. What strategies optimize the introduction of the morpholinomethyl group at C-7?

  • Mannich reaction : Reacting 6-hydroxybenzofuran with morpholine and formaldehyde under acidic conditions.
  • Protection/deprotection : Temporarily protecting the hydroxy group (e.g., benzyl ether) to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

SAR studies focus on:

  • C-2 substituents : Arylidene groups enhance π-π stacking with kinase targets .
  • C-7 morpholinomethyl : Increases water solubility and binding to polar enzyme pockets.
  • C-6 hydroxy group : Critical for antioxidant activity but may require protection during synthesis .

Q. How to resolve contradictions in reported anticancer activity data across studies?

Discrepancies may arise from:

  • Cell line variability : Test against panels (e.g., HePG2, MCF-7, PC3) to assess tissue-specific efficacy .
  • Assay conditions : Varying incubation times or serum concentrations.
  • Metabolic stability : Use hepatic microsome models to evaluate metabolite interference .

Q. What mechanistic insights support its dual inhibition of PI3K and VEGFR2?

Molecular docking reveals:

  • PI3K binding : The benzofuran core occupies the ATP-binding pocket, while the morpholinomethyl group interacts with catalytic lysine residues.
  • VEGFR2 inhibition : The hydroxy group forms hydrogen bonds with Asp1046, and the arylidene moiety stabilizes hydrophobic interactions .
  • Synergistic effects : Dual inhibition disrupts angiogenesis and Akt/mTOR signaling concurrently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.